1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
Description
Properties
IUPAC Name |
1-ethyl-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O/c1-4-16-10-9(7(3)15-16)8(11(17)14-12)5-6(2)13-10/h5H,4,12H2,1-3H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTGEJHGNBZZQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC(=CC(=C2C(=N1)C)C(=O)NN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate . This reaction is carried out under controlled conditions to ensure the formation of the desired pyrazolopyridine structure. The process involves multiple steps, including cyclization and functional group modifications, to achieve the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes. The process is optimized for efficiency and yield, often utilizing automated systems and advanced reaction monitoring techniques to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide is C11H15N5O, with a molecular weight of 219.24 g/mol. The compound features a pyrazolo[3,4-b]pyridine core, which is known for its unique structural properties that facilitate interactions with biological macromolecules.
Medicinal Chemistry
This compound has been explored for its potential therapeutic properties:
- Anticancer Activity : Studies have shown significant inhibition against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1-Ethyl-3,6-dimethyl... | HeLa | 0.58 |
| 1-Ethyl-3,6-dimethyl... | A549 | 0.45 |
| 1-Ethyl-3,6-dimethyl... | MDA-MB-231 | 0.33 |
These results indicate the compound's potential as a therapeutic agent in oncology .
- Antimicrobial and Anti-inflammatory Activities : The compound has also been investigated for its antimicrobial properties and anti-inflammatory effects. Pyrazolo[3,4-b]pyridines have been shown to exhibit diverse pharmacological activities including antimicrobial and anti-inflammatory effects .
Biological Research
The compound serves as a biochemical probe to study interactions with biological macromolecules. Its structure allows it to bind to specific molecular targets, potentially acting as an inhibitor of certain enzymes or receptors. This modulation can affect various cellular pathways and processes .
Industrial Applications
In addition to its medicinal uses, this compound is utilized in the development of new materials and as a precursor for various industrial chemicals. Its unique chemical structure makes it valuable in synthesizing more complex molecules .
Anticancer Research
A study evaluating the anticancer properties of pyrazolo[3,4-b]pyridine derivatives highlighted the efficacy of this compound against multiple cancer cell lines. The promising IC50 values suggest its potential role in cancer therapy .
Biochemical Probing
Research has indicated that this compound can be used as a biochemical probe to investigate enzyme interactions and receptor activities. Its binding affinity with specific targets allows researchers to explore cellular mechanisms more thoroughly .
Mechanism of Action
The mechanism of action of 1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting cellular pathways. The compound’s structure allows it to bind to these targets with high affinity, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-1H-pyrazolo[3,4-b]pyridine: A related compound with similar structural features but lacking the carbohydrazide group.
3-methyl-1H-pyrazolo[3,4-b]pyridine: Another similar compound with a different substitution pattern on the pyrazole ring.
Uniqueness
1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide is unique due to its specific substitution pattern and the presence of the carbohydrazide group
Biological Activity
1-Ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide is a heterocyclic compound belonging to the pyrazolopyridine family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its structure suggests various possible interactions with biological macromolecules, making it a candidate for drug development.
The molecular formula of this compound is C11H15N5O, with a molecular weight of 219.24 g/mol. The compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit a range of biological activities, including:
- Anticancer Activity : Many derivatives have shown promise as anticancer agents by inhibiting various kinases involved in cancer progression.
- Anti-inflammatory Effects : Some derivatives are noted for their ability to inhibit cyclooxygenase (COX) enzymes.
- Antimicrobial Properties : Certain compounds have demonstrated activity against bacterial and fungal strains.
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes such as cyclin-dependent kinases (CDKs) and other protein kinases.
- Receptor Interaction : It may bind to receptors involved in inflammatory pathways or cancer cell proliferation.
Anticancer Activity
A study evaluating various pyrazolo[3,4-b]pyridine derivatives found that this compound exhibited significant inhibition against several cancer cell lines. The IC50 values for these tests were promising:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1-Ethyl-3,6-dimethyl... | HeLa | 0.58 |
| 1-Ethyl-3,6-dimethyl... | A549 | 0.45 |
| 1-Ethyl-3,6-dimethyl... | MDA-MB-231 | 0.33 |
These results indicate that the compound has potential as a therapeutic agent in oncology.
Anti-inflammatory Activity
In another study focused on anti-inflammatory properties, the compound was tested against COX enzymes. The results showed effective inhibition:
| Compound | COX Enzyme | IC50 (μM) |
|---|---|---|
| 1-Ethyl-3,6-dimethyl... | COX-1 | 0.04 |
| 1-Ethyl-3,6-dimethyl... | COX-2 | 0.03 |
These findings suggest that the compound could be useful in treating inflammatory diseases.
Q & A
Basic: What are the optimized synthetic routes for 1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves cyclocondensation or multi-step reactions. For example, analogous compounds are synthesized by refluxing precursors (e.g., pyrazole-5-amine derivatives) with carbonyl-containing reagents in the presence of catalysts like trifluoroacetic acid (TFA) in tetrahydrofuran (THF). Key factors include:
- Catalyst choice : TFA (30 mol%) enhances cyclization efficiency by protonating intermediates, accelerating ring closure .
- Temperature control : Reflux conditions (~80°C) ensure sufficient energy for bond formation while minimizing side reactions .
- Solvent selection : Polar aprotic solvents like THF stabilize transition states and improve solubility of intermediates .
Contrasting methods, such as hydrazine hydrate reactions at room temperature (e.g., in ethanol with iodine), may yield alternative regioisomers, emphasizing the need for precise temperature and stoichiometric control .
Basic: How can spectroscopic techniques (NMR, IR, UV-Vis) be systematically employed to confirm the structural integrity of this compound?
Methodological Answer:
A multi-spectral approach is critical:
- 1H/13C NMR : Assign substituent positions via coupling patterns. For instance, methyl groups at C3 and C6 appear as singlets (δ 2.5–3.0 ppm), while ethyl groups show triplet-quartet splitting in 1H NMR . Aromatic protons in the pyridine ring exhibit deshielded signals (δ 7.5–8.5 ppm) .
- IR spectroscopy : Confirm hydrazide (-CONHNH2) via N-H stretches (~3250 cm⁻¹) and carbonyl (C=O) vibrations (~1680 cm⁻¹) .
- UV-Vis : Monitor conjugation effects; pyrazolo[3,4-b]pyridines typically absorb at λmax ~265 nm (π→π*) and ~329 nm (n→π*) .
Basic: What are the key considerations in designing hydrazide-containing heterocycles for stability under varying pH and temperature conditions?
Methodological Answer:
- pH stability : Hydrazides are prone to hydrolysis in acidic/basic conditions. Perform stress testing (e.g., incubate at pH 2–12 for 24–48 hours) and monitor degradation via HPLC. Bulky substituents (e.g., ethyl groups) can sterically protect the hydrazide moiety .
- Thermal stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (>170°C for similar compounds) .
- Solubility : Adjust polarity with methyl/ethyl groups to balance aqueous and organic phase stability .
Advanced: How can computational chemistry (e.g., DFT, molecular docking) predict the reactivity or biological activity of this carbohydrazide derivative?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the pyridine ring’s electron-deficient nature may drive interactions with biological targets .
- Molecular docking : Screen against protein databases (e.g., PDB) to identify binding affinities. Pyrazolo[3,4-b]pyridines often target kinase ATP-binding pockets; docking simulations can optimize substituent placement for hydrogen bonding .
- MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales to prioritize synthetic targets .
Advanced: What strategies resolve contradictions in spectral data or unexpected reaction outcomes during the synthesis of pyrazolo[3,4-b]pyridine derivatives?
Methodological Answer:
- X-ray crystallography : Resolve regiochemistry disputes (e.g., C3 vs C6 substitution) by comparing experimental bond angles/distances with computational models .
- LC-MS/MS : Identify side products (e.g., over-oxidized intermediates) and adjust reducing agent concentrations .
- Kinetic studies : Use in-situ FTIR to monitor reaction progress and identify rate-limiting steps (e.g., delayed cyclization due to steric hindrance) .
Advanced: How do substituent effects (e.g., ethyl vs methyl groups) influence the electronic properties and supramolecular interactions of this compound?
Methodological Answer:
- Hammett studies : Correlate substituent σ values with reaction rates. Ethyl groups (-I effect) may deactivate the pyridine ring, reducing electrophilicity compared to methyl .
- Crystallography : Analyze packing motifs; methyl groups often participate in C-H···π interactions, while ethyl groups induce torsional strain, altering crystal symmetry .
- Solvatochromism : Measure UV shifts in solvents of varying polarity to quantify substituent-induced dipole moments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
